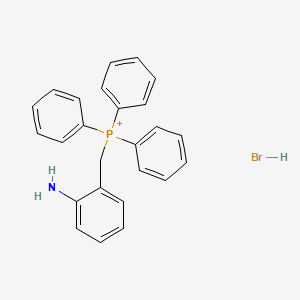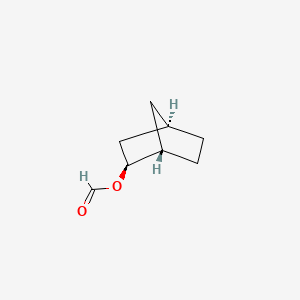
Sgxieznaocvsko-csmhccousa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-2-Norbornyl formate: is an organic compound with the molecular formula C8H12O2 . It is a formate ester derived from norbornane, a bicyclic hydrocarbon. This compound is known for its participation in various chemical transformations, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Norbornyl formate typically involves the reaction of norbornene with formic acid. The process is carried out under reflux conditions for several hours. After the reaction, the mixture is distilled to remove excess formic acid, yielding exo-2-Norbornyl formate as a colorless oil .
Industrial Production Methods: While specific industrial production methods for exo-2-Norbornyl formate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient distillation techniques ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Norbornanone using chromic acid in acetone.
Hydrolysis: The compound can be hydrolyzed to yield exo-2-Norborneol.
Substitution: It participates in ruthenium-catalyzed transformations of alkyl formates.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetone at controlled temperatures.
Hydrolysis: Aqueous ethanolic solution of potassium hydroxide.
Substitution: Ruthenium catalysts under specific conditions.
Major Products Formed:
2-Norbornanone: from oxidation.
exo-2-Norborneol: from hydrolysis.
Scientific Research Applications
exo-2-Norbornyl formate is utilized in various scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules and intermediates.
Catalysis: The compound participates in ruthenium-catalyzed transformations, making it valuable in catalytic studies.
Material Science:
Mechanism of Action
The mechanism of action of exo-2-Norbornyl formate involves its participation in chemical reactions through the formate ester group. The molecular targets and pathways are primarily related to its reactivity with oxidizing agents, hydrolyzing agents, and catalysts. The formate group facilitates various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- exo-2-Norborneol
- 2-Norbornanone
- Norbornene
Comparison:
- exo-2-Norbornyl formate is unique due to its formate ester group, which allows it to participate in specific reactions such as ruthenium-catalyzed transformations .
- exo-2-Norborneol and 2-Norbornanone are products derived from exo-2-Norbornyl formate through hydrolysis and oxidation, respectively .
- Norbornene is the starting material for the synthesis of exo-2-Norbornyl formate .
This detailed article provides a comprehensive overview of exo-2-Norbornyl formate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m1/s1 |
InChI Key |
SGXIEZNAOCVSKO-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2OC=O |
Canonical SMILES |
C1CC2CC1CC2OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


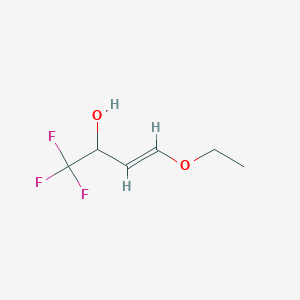
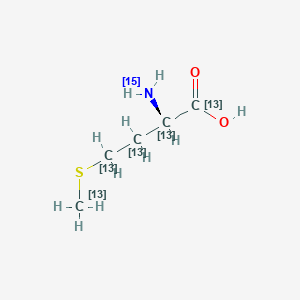
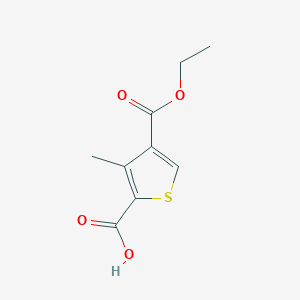
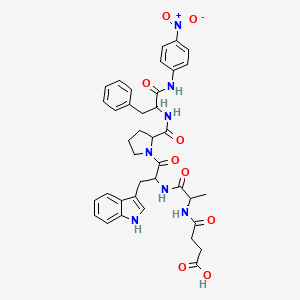
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
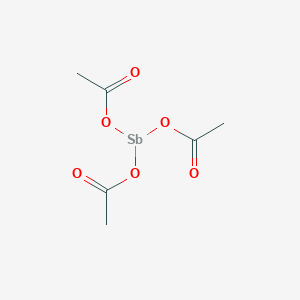

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
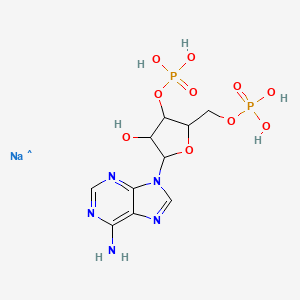
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
